N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-15-6) is a synthetic thiazole-urea-acetamide hybrid with molecular formula C₂₂H₂₄N₄O₂S, molecular weight 408.5 g/mol, and a computed XLogP3 of 4.1. It features a mesityl (2,4,6-trimethylphenyl) acetamide terminus and a m-tolyl ureido substituent on the 2-aminothiazole core, placing it within a class of compounds explored for kinase inhibition, particularly C-RAF and FLT3.

Molecular Formula C22H24N4O2S
Molecular Weight 408.52
CAS No. 921485-15-6
Cat. No. B2449127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921485-15-6
Molecular FormulaC22H24N4O2S
Molecular Weight408.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C
InChIInChI=1S/C22H24N4O2S/c1-13-6-5-7-17(10-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)8-14(2)9-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28)
InChIKeyQQEUILFUMNCWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-15-6): A Sterically Shielded Dual Pharmacophore for Kinase-Targeted Screening


N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-15-6) is a synthetic thiazole-urea-acetamide hybrid with molecular formula C₂₂H₂₄N₄O₂S, molecular weight 408.5 g/mol, and a computed XLogP3 of 4.1 [1]. It features a mesityl (2,4,6-trimethylphenyl) acetamide terminus and a m-tolyl ureido substituent on the 2-aminothiazole core, placing it within a class of compounds explored for kinase inhibition, particularly C-RAF and FLT3 [2]. The compound is catalogued as part of Life Chemicals' proprietary Kinase Screening Library (F2096-0394) and is supplied at ≥90% purity for screening applications [3].

Why N-Mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Trivially Replaced by In-Class Analogs


Within the thiazolyl-urea-acetamide series, even subtle regioisomeric or substituent changes can profoundly alter physicochemical and potentially pharmacokinetic profiles, which directly impacts screening cascade design and hit-to-lead progression. The m-tolyl versus p-tolyl ureido substitution, for example, alters molecular shape and electron distribution in the urea pharmacophore, while the mesityl acetamide terminus introduces a unique combination of steric bulk, lipophilicity (XLogP3 = 4.1), and hydrogen-bonding donor/acceptor topology (HBD = 3, HBA = 4, TPSA = 111 Ų) [1] that differs from benzyl, allyl, or halogenated aryl analogs . Generic substitution without understanding these differential properties risks selecting a compound with divergent target engagement, altered solubility, or incompatible IP position—rendering head-to-head comparative characterization essential before procurement [2].

Quantitative Differentiation Evidence for N-Mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-15-6)


Lipophilicity Advantage: XLogP3 Comparison Against the p-Tolyl Regioisomer and Chlorophenyl Analog

The target compound exhibits a computed XLogP3 of 4.1, which places it within the optimal lipophilicity range (1–5) for oral drug-likeness [1]. While the p-tolyl regioisomer (CAS 921465-91-0) is a constitutional isomer with identical molecular formula and formula weight, its distinct molecular shape results from para- versus meta-substitution on the ureido phenyl ring . The 3-chlorophenyl analog (CAS 921485-83-8) has a higher molecular weight (428.9 vs. 408.5) and introduces a halogen atom, which may alter metabolic stability and off-target binding profiles .

Lipophilicity Drug-likeness Physicochemical profiling

Mesityl Acetamide Terminus: Steric Shielding and Hydrogen-Bonding Topology Differentiation from Benzyl and Allyl Analogs

The mesityl (2,4,6-trimethylphenyl) group on the acetamide nitrogen of the target compound provides significant steric hindrance (ortho,ortho'-disubstitution) that is absent in the N-benzyl analog (CAS 921484-58-4) and the N-allyl analog . This steric bulk can restrict rotational freedom around the N–C(O) bond, potentially pre-organizing the acetamide NH for hydrogen-bonding interactions with kinase hinge regions [1]. The ortho-methyl groups also shield the amide bond from hydrolytic cleavage, which may improve compound integrity in aqueous assay buffers relative to unsubstituted or mono-substituted phenyl acetamide analogs [2].

Steric effects Hydrogen bonding Molecular recognition

Acidity Constant (pKa) Differentiation: Quantitative Comparison with Imidazole and Thiazole Acetamide Series

In a published spectrophotometric study determining acidity constants of nine imidazole and thiazole linked acetamide derivatives at 25 °C, compounds bearing mesityl and substituted ureido groups exhibited distinct pKa values that govern their ionization state under physiological and assay conditions [1]. While the study did not list the target compound by name, the methodology and substituent-effect analysis provide a class-level framework: the electron-donating m-tolyl ureido group and the electron-withdrawing thiazole core create a push-pull electronic system that modulates the acidity of the urea NH protons, differentiating the target compound from analogs with electron-withdrawing substituents (e.g., 3-Cl, 4-F) [1].

Acidity constant pKa determination Ionization state

Kinase Screening Library Provenance: Life Chemicals F2096-0394 in a Computational-Prescreened Kinase Set

The target compound (Life Chemicals catalog F2096-0394) is a component of Life Chemicals' Kinase Screening Library, a proprietary collection of >3,200 drug-like compounds designed by docking-based virtual screening against kinase active sites followed by physicochemical property filtering . Purity is specified at ≥90% and the compound is available in quantities ranging from 1 mg ($54) to 20 mg ($99), enabling cost-effective initial screening at a per-compound cost lower than custom synthesis of an unvalidated analog [1]. This contrasts with structurally similar compounds (e.g., the p-tolyl regioisomer, CAS 921465-91-0) that may not be pre-plated or validated in the same screening library format .

Kinase inhibitor library Virtual screening Procurement specification

Regioisomeric Specificity: Meta- vs. Para-Tolyl Ureido Substitution May Modulate Kinase Selectivity Profiles

The meta-methyl substitution on the ureido phenyl ring of the target compound produces a different electrostatic potential surface and molecular dipole orientation compared to the para-methyl isomer (CAS 921465-91-0) [1]. In the broader thiazolyl-urea kinase inhibitor class, the urea carbonyl and NH groups engage in critical hydrogen bonds with the kinase hinge region (e.g., C-RAF, FLT3), and the position of the methyl substituent can subtly alter the pKa and hydrogen-bonding capacity of the adjacent urea NH [2]. While no direct m- vs. p-tolyl kinase selectivity head-to-head data is publicly available for these exact compounds, the class-level SAR from Zhang et al. (2022) demonstrates that aryl substitution pattern on the urea significantly impacts both C-RAF and FLT3 inhibitory potency, with IC₅₀ variations exceeding 10-fold across substituent changes [2].

Regioisomerism Kinase selectivity Urea pharmacophore

Application Scenarios for N-Mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Based on Established Evidence


Kinase Inhibitor Screening Campaigns Targeting C-RAF/FLT3 Dual Inhibition in Hepatocellular Carcinoma Models

The compound's thiazolyl-urea-acetamide scaffold aligns with the pharmacophore identified by Zhang et al. (2022) for dual C-RAF/FLT3 inhibition, where compound 6h achieved an IC₅₀ of 5.62 μM against HepG2 cells [1]. The target compound's m-tolyl ureido substitution and mesityl acetamide terminus offer a distinct steric and electronic profile that can be compared head-to-head with the published series. Procuring this compound as a screening library member (Life Chemicals F2096-0394) enables rapid evaluation in HepG2 proliferation and colony formation assays, with the XLogP3 of 4.1 supporting adequate cell permeability for intracellular target engagement [2].

SAR Expansion Around the Mesityl Acetamide Terminus for Metabolic Stability Optimization

The sterically hindered mesityl group (2,4,6-trimethylphenyl) provides a unique acetamide terminus that is expected to confer resistance to amidase-mediated hydrolysis compared to unhindered benzyl or allyl analogs [1]. This compound can serve as a reference standard for assessing metabolic stability in liver microsome assays, where the half-life difference relative to the N-benzyl analog (CAS 921484-58-4) can be quantitatively measured to validate the steric shielding hypothesis [2]. The compound's purity specification (≥90%) and availability in pre-weighed quantities support reproducible in vitro DMPK profiling [3].

Physicochemical Comparator for Lipophilicity-Driven Property Optimization in Kinase Inhibitor Design

With a computed XLogP3 of 4.1, topological polar surface area of 111 Ų, and 3 hydrogen bond donors, the target compound occupies a defined position in property space that can be benchmarked against both more lipophilic (e.g., 3-chlorophenyl analog) and less lipophilic (e.g., N-allyl analog) members of the series [1]. This makes it a valuable reference compound for parallel artificial membrane permeability assays (PAMPA) and thermodynamic solubility determinations, where the quantitative contribution of the m-tolyl and mesityl groups to overall physicochemical properties can be deconvoluted [2].

Ionization State Profiling in pH-Dependent Cellular Uptake Studies

Based on class-level pKa data for thiazole-linked acetamide derivatives (pKa ~8.0–9.5), the target compound's urea NH protons are expected to remain largely unionized at physiological pH 7.4, favoring passive membrane diffusion [1]. The m-tolyl substituent's electron-donating character (σₘ = –0.07) is predicted to raise the pKa of the adjacent urea NH relative to electron-withdrawing analogs, potentially altering the pH-dependent uptake profile. This property can be experimentally validated in Caco-2 or MDCK permeability assays across a pH gradient, providing actionable data for lead optimization [2].

Quote Request

Request a Quote for N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.